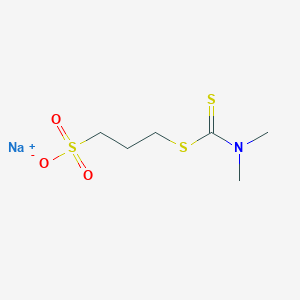
potassium;hexadecyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “potassium;hexadecyl hydrogen phosphate” is known as 1-Ethyl-3-methylimidazolium chloride. It is an ionic liquid that has gained attention due to its unique properties and potential applications in various fields. The compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms, making it a derivative of imidazole. The ethyl and methyl groups are substituted at the two nitrogen atoms, giving it distinct chemical characteristics .
Métodos De Preparación
1-Ethyl-3-methylimidazolium chloride can be synthesized through several methods. One common synthetic route involves the alkylation of imidazole with ethyl chloride and methyl chloride under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
In industrial production, the synthesis of 1-Ethyl-3-methylimidazolium chloride often involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
1-Ethyl-3-methylimidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of imidazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced imidazole compounds.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions. These reactions are usually carried out in polar solvents like water or dimethyl sulfoxide.
Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures to ensure the desired products are formed efficiently.
Aplicaciones Científicas De Investigación
1-Ethyl-3-methylimidazolium chloride has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization. Its ionic nature and stability make it suitable for reactions that require high temperatures and pressures.
Biology: The compound is used in the extraction and purification of biomolecules such as proteins and nucleic acids. Its ability to dissolve a wide range of substances makes it valuable in biochemical research.
Medicine: Research has shown that 1-Ethyl-3-methylimidazolium chloride can be used in drug delivery systems and as a stabilizing agent for pharmaceuticals. Its low toxicity and biocompatibility make it a promising candidate for medical applications.
Industry: The compound is used in the production of advanced materials, including ionic liquids and polymers. Its unique properties make it suitable for applications in energy storage, electrochemistry, and environmental remediation.
Mecanismo De Acción
The mechanism by which 1-Ethyl-3-methylimidazolium chloride exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets and pathways, including:
Solvation: Its ability to dissolve a wide range of substances allows it to act as a solvent in chemical reactions and biological processes.
Catalysis: The compound can act as a catalyst by stabilizing transition states and intermediates in chemical reactions, thereby increasing the reaction rate.
Stabilization: In biological systems, 1-Ethyl-3-methylimidazolium chloride can stabilize proteins and nucleic acids, preventing their degradation and enhancing their functionality.
Comparación Con Compuestos Similares
1-Ethyl-3-methylimidazolium chloride can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium chloride: This compound has a longer alkyl chain, which affects its solubility and melting point. It is also used in similar applications but may have different properties due to the longer chain.
1-Ethyl-2,3-dimethylimidazolium chloride: The additional methyl group in this compound can influence its reactivity and stability. It may be used in specialized applications where specific properties are required.
1-Methyl-3-propylimidazolium chloride: This compound has a different alkyl chain length, which can affect its physical and chemical properties. It is used in various industrial and research applications.
The uniqueness of 1-Ethyl-3-methylimidazolium chloride lies in its balance of properties, making it versatile and suitable for a wide range of applications.
Propiedades
IUPAC Name |
potassium;hexadecyl hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O4P.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H2,17,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGVATURDVPNOZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34KO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














